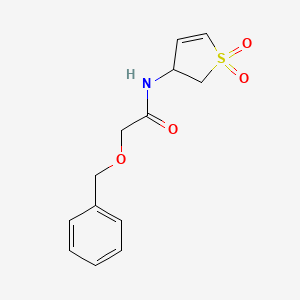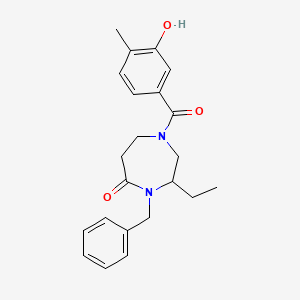![molecular formula C21H22N4OS B5334529 N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B5334529.png)
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and a butanamide moiety, suggests potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. One possible route could be:
Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines to form the triazine ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Butanamide Moiety: The butanamide group can be synthesized through an amidation reaction involving a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and phenylethyl group could play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanamide
- N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]pentanamide
Uniqueness
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-19(20(26)23-15(2)16-10-6-4-7-11-16)27-21-22-14-18(24-25-21)17-12-8-5-9-13-17/h4-15,19H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKEHBIZDVXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5334446.png)
![1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B5334454.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)
![(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5334460.png)
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)
![(E)-3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5334484.png)
![1-(4-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5334486.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5334487.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5334505.png)
![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-methylbenzamide](/img/structure/B5334531.png)

